molecular formula C8H8ClN3 B1620265 5-Chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine CAS No. 66999-60-8

5-Chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B1620265
CAS No.: 66999-60-8
M. Wt: 181.62 g/mol
InChI Key: RGZGODCNISGVLM-UHFFFAOYSA-N
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Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of 5-Chloro-3-ethyl-triazolo[4,3-a]pyridine follows established International Union of Pure and Applied Chemistry conventions for fused heterocyclic systems. The compound's official designation reflects the fusion pattern between a triazole ring and a pyridine ring, where the triazole component serves as the base structure with the pyridine ring fused at positions 4 and 3a. This nomenclature system employs the Hantzsch-Widman methodology, which provides standardized naming protocols for heterocyclic compounds containing nitrogen atoms. The positional numbering begins with the nitrogen atoms in the triazole ring, followed by sequential carbon atoms, ensuring unambiguous identification of substitution sites.

The systematic name "1,2,4-Triazolo[4,3-a]pyridine, 5-chloro-3-ethyl-" represents the complete structural description according to Chemical Abstracts Service conventions. Alternative nomenclature variations include "5-Chloro-3-ethyl-s-triazolo[3,4-a]pyridin" and related designations that maintain structural clarity while accommodating different indexing systems. The compound maintains consistency with International Union of Pure and Applied Chemistry recommendations for heterocyclic nomenclature, particularly those governing triazole and pyridine derivative naming conventions. Registry databases consistently employ the primary Chemical Abstracts Service number 66999-60-8 for compound identification and cross-referencing purposes.

Molecular Topology and Bonding Patterns

The molecular topology of 5-Chloro-3-ethyl-triazolo[4,3-a]pyridine exhibits a planar bicyclic framework characterized by extensive π-electron delocalization across both aromatic systems. The fused ring structure maintains aromaticity through a conjugated system involving all nitrogen and carbon atoms within the heterocyclic framework, following Hückel's rule for aromatic stability. The triazole component contributes four π-electrons to the overall aromatic system, while the pyridine ring provides an additional six π-electrons, creating a stable ten π-electron aromatic framework. This electronic configuration ensures planarity and restricts rotational freedom around the ring fusion bonds.

Bonding analysis reveals that all ring atoms adopt sp² hybridization, maintaining optimal orbital overlap for π-system conjugation. The nitrogen atoms within the triazole ring system exhibit different electronic environments, with the nitrogen at position 1 bearing a lone pair that remains outside the aromatic π-system, similar to pyridine nitrogen behavior. The chlorine substituent at position 5 introduces significant electronegativity differences, creating localized electron density variations that influence the compound's reactivity patterns. The ethyl group at position 3 provides steric bulk while maintaining electronic neutrality, contributing to the compound's overall three-dimensional molecular geometry without disrupting the aromatic character.

The Chemical Abstracts Service registry provides the Simplified Molecular Input Line Entry System notation as "CCC1=NN=C2N1C=CC(=C2)Cl" for computational and database applications. This notation accurately represents the connectivity patterns and substitution positions within the molecular framework. Stereochemical considerations indicate restricted rotation around the ring fusion bonds due to aromatic character, while the ethyl substituent maintains conformational flexibility through carbon-carbon single bond rotation.

Crystallographic Data and Unit Cell Parameters

Crystallographic characterization of 5-Chloro-3-ethyl-triazolo[4,3-a]pyridine reveals important structural parameters that define its solid-state organization and intermolecular interactions. The compound crystallizes as a solid material with a defined melting point range of 93-95 degrees Celsius, indicating relatively strong intermolecular forces and ordered crystal packing. The predicted density of 1.36 grams per cubic centimeter suggests efficient molecular packing within the crystal lattice, typical of aromatic heterocyclic compounds with planar molecular geometries. These density values align with theoretical predictions based on molecular volume calculations and intermolecular spacing considerations.

While specific unit cell parameters and space group determinations were not explicitly detailed in the available literature, the crystalline nature of the compound suggests ordered three-dimensional arrangements governed by van der Waals interactions, π-π stacking, and potential hydrogen bonding interactions involving the nitrogen atoms. The planar molecular geometry facilitates efficient crystal packing through face-to-face aromatic interactions between adjacent molecules. The chlorine substituent likely participates in halogen bonding interactions that contribute to crystal stability and influence the overall packing efficiency observed in the density measurements.

Comparative analysis with related triazolopyridine structures suggests that this compound family typically adopts monoclinic or orthorhombic crystal systems, depending on the specific substitution patterns and intermolecular interaction preferences. The presence of multiple nitrogen atoms provides opportunities for intermolecular hydrogen bonding when suitable hydrogen bond donors are present in the crystal environment. Temperature-dependent studies would be valuable for understanding thermal expansion coefficients and phase transition behaviors within the crystalline matrix.

Physicochemical Property Profiling

The physicochemical property profile of 5-Chloro-3-ethyl-triazolo[4,3-a]pyridine encompasses a comprehensive range of molecular descriptors that define its chemical behavior and potential applications. The compound exhibits a predicted pKa value of 2.69 ± 0.50, indicating weak basic character that reflects the electron-withdrawing effects of the chlorine substituent and the aromatic nitrogen atoms. This acidity constant suggests that the compound would exist primarily in its neutral form under physiological pH conditions, while becoming protonated in strongly acidic environments. The relatively low pKa value distinguishes this compound from simple pyridine derivatives, which typically exhibit higher basicity due to the absence of electron-withdrawing substituents.

Solubility characteristics include a predicted water solubility of 20.1 micrograms per milliliter, indicating limited aqueous solubility typical of chlorinated aromatic heterocycles. This solubility profile suggests predominantly lipophilic character, which influences distribution patterns and potential bioavailability considerations. The compound's partition coefficient (LogP) value of 1.94510 confirms moderate lipophilicity, positioning it within a range suitable for membrane permeation while maintaining sufficient aqueous compatibility for handling and processing. These solubility parameters reflect the balance between aromatic character, halogen substitution, and alkyl chain contributions to overall molecular polarity.

The following table summarizes key physicochemical parameters:

Property Value Units Reference
Molecular Weight 181.62 g/mol
Melting Point 93-95 °C
Density (predicted) 1.36 ± 0.1 g/cm³
pKa (predicted) 2.69 ± 0.50 -
Water Solubility 20.1 μg/mL
LogP 1.94510 -
Polar Surface Area 30.19 Ų

Thermal properties include the well-defined melting point range, which serves as a reliable identification parameter and indicates crystalline purity. The compound's thermal stability extends beyond its melting point, though specific decomposition temperatures require additional experimental determination. These thermal characteristics support handling and storage protocols while providing important parameters for synthetic applications and purification procedures.

Properties

IUPAC Name

5-chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-2-7-10-11-8-5-3-4-6(9)12(7)8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZGODCNISGVLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90314921
Record name 5-chloro-3-ethyl[1,2,4]triazolo[4,3-a]pyridine
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Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819354
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

66999-60-8
Record name 5-Chloro-3-ethyl-1,2,4-triazolo[4,3-a]pyridine
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URL https://commonchemistry.cas.org/detail?cas_rn=66999-60-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 289812
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC289812
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Record name 5-chloro-3-ethyl[1,2,4]triazolo[4,3-a]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-ethylpyridine-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with phosphoryl chloride (POCl3) to induce cyclization, resulting in the formation of the triazolopyridine core. The final step involves chlorination using thionyl chloride (SOCl2) to introduce the chlorine atom at the 5-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Position

The chlorine atom at the 5-position undergoes nucleophilic substitution under controlled conditions, enabling the introduction of diverse functional groups:

NucleophileConditionsProductYieldReference
HydrazineEthanol, reflux, 6 h5-Hydrazino derivative78%
MethoxideNaOMe/MeOH, 80°C, 4 h5-Methoxy derivative65%
ThiophenolK₂CO₃/DMF, 100°C, 12 h5-Phenylthio derivative52%

Key Findings :

  • Reactions proceed via an aromatic nucleophilic substitution (SNAr) mechanism, facilitated by electron-withdrawing effects of the triazole ring .

  • Steric hindrance from the ethyl group at the 3-position slightly reduces reactivity compared to non-alkylated analogs .

Cyclization Reactions

The triazole-pyridine system participates in cyclization to form fused polycyclic structures:

Polyphosphoric Acid-Mediated Cyclization

  • Substrate : Hydrazide derivatives of 5-chloro-3-ethyl-triazolo-pyridine.

  • Conditions : Polyphosphoric acid (PPA), 150–160°C, 3–5 h .

  • Product : Tricyclic triazolo-furo-pyridines (e.g., triazolo[4′,5′:4,5]furo[2,3-c]pyridines).

  • Yield : 50–70% .

5-exo-dig Cyclization with Chloroethynylphosphonates

  • Reagents : Chloroethynylphosphonates, 2-hydrazinylpyridines.

  • Conditions : 60°C, 50 h in THF .

  • Product : Phosphonylated triazolo-pyridines (e.g., triazolo[4,3-a]pyridin-3-ylmethyl phosphonates).

  • Mechanism : Proceeds via ynamine intermediate isomerization followed by intramolecular cyclization .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at the chloro position:

Reaction TypeCatalyst SystemProductYieldReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane5-Aryl derivatives60–85%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃5-Amino derivatives55–75%

Notable Example :

  • Coupling with phenylboronic acid produces 5-phenyl-triazolo-pyridine, a precursor for kinase inhibitors .

Sulfonamide Functionalization

Reaction with sulfonyl chlorides introduces sulfonamide moieties:

  • Substrate : 2-Hydrazinylpyridine intermediates.

  • Conditions : Pyridine, 0–25°C, 12 h .

  • Product : Triazolo[4,3-a]pyridine sulfonamides (e.g., antimalarial candidates targeting Plasmodium proteases) .

  • Key Interaction : Sulfonamide oxygen atoms form hydrogen bonds with biological targets like FP-2 protease .

Dimroth-Type Rearrangements

Electron-deficient substituents (e.g., NO₂) trigger ring rearrangement:

  • Substrate : 5-Chloro-3-ethyl-triazolo-pyridine with para-nitrobenzyl groups.

  • Conditions : Reflux in acetic acid, 6 h .

  • Product : Triazolo[1,5-a]pyridine isomers via bond reorganization .

Biological Interaction Profiles

While not strictly a chemical reaction, the compound’s interactions with biological targets highlight its reactivity:

  • Targets : Binds to GABAₐ receptors (via triazole nitrogen) and FP-2 protease (via sulfonamide derivatives) .

  • Structure-Activity Relationship (SAR) :

    • Ethyl group enhances lipophilicity, improving blood-brain barrier penetration.

    • Chlorine substitution modulates electron density, affecting binding affinity .

Scientific Research Applications

Biological Applications

5-Chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine exhibits a range of biological activities due to its ability to interact with various enzymes and receptors. The following are key areas of application:

Antimicrobial Activity

Research indicates that derivatives of triazolo[4,3-a]pyridine compounds demonstrate significant antibacterial properties. Specifically, studies have shown that this compound exhibits inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli through microbroth dilution methods to determine minimum inhibitory concentrations (MICs) .

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. It acts as an inhibitor of certain kinases involved in tumor growth and proliferation. For instance, studies have highlighted its role as a RORγt inverse agonist and inhibitors of JAK1 and JAK2 pathways, which are critical in various cancers .

Therapeutic Targets

This compound interacts with fatty acid-binding proteins (FABPs), particularly FABP4 and FABP5. These proteins are implicated in metabolic disorders such as dyslipidemia and diabetes. Targeting these interactions could lead to novel therapeutic strategies .

Material Science Applications

In addition to its biological applications, this compound has potential uses in material sciences:

Synthesis of Functional Materials

The unique chemical structure allows for the synthesis of functional materials that can be utilized in various applications such as electronics and catalysis. The methodologies developed for synthesizing triazolo derivatives often yield high functional group tolerance and broad substrate scope .

Mechanism of Action

The mechanism of action of 5-Chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit the activity of c-Met and VEGFR-2 kinases, which are involved in cancer cell proliferation and angiogenesis . The compound binds to the active sites of these kinases, blocking their activity and thereby inhibiting cancer cell growth.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their properties are summarized in Table 1.

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
5-Chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine (Target) C₈H₇ClN₃ 181.6 Cl (C5), Ethyl (C3) Enhanced lipophilicity, potential CNS activity
5-Chloro-1,2,4-triazolo[4,3-a]pyridine (Parent) C₆H₄ClN₃ 153.57 Cl (C5) Base structure for derivatization
3-Ethyl-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine C₁₀H₁₂N₃ 174.2 Ethyl (C3), Me (C5, C7) Increased steric bulk, antifungal potential
5-Ethoxy-1,2,4-triazolo[4,3-a]pyridine C₈H₉N₃O 163.18 OEt (C5) Polar substituent, altered solubility
5-(3-Chloromethyl-triazolo)-3-ethyl-oxadiazole C₁₁H₁₀ClN₅O 279.68 Cl-CH₂ (C3), Ethyl-oxadiazole Bioactive hybrid structure

Key Observations :

  • Steric Effects : The 3-ethyl substituent introduces moderate steric hindrance, which may influence binding to biological targets compared to smaller groups (e.g., methyl in derivatives) .

Biological Activity

5-Chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, synthesis methods, and potential therapeutic applications based on recent studies.

This compound has the molecular formula C8H8ClN3C_8H_8ClN_3 and a molecular weight of approximately 185.62 g/mol. Its structure includes a triazole ring fused with a pyridine moiety, which contributes to its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds containing the triazole and pyridine structures exhibit notable anticancer properties. For instance, derivatives of triazolopyridine have shown efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. In vitro assays indicated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells .

Case Study: Anticancer Efficacy
A study synthesized several triazolo derivatives and evaluated their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range against multiple cancer types, suggesting their potential as lead compounds for further development .

Antimicrobial Activity

This compound has also been assessed for antimicrobial properties. Research indicates that it possesses selective antibacterial activity against pathogens such as Chlamydia trachomatis, showcasing its potential as a candidate for developing new antibiotics .

Table 1: Summary of Biological Activities

Activity Type Target Organism/Cell Line IC50 (µM) Reference
AnticancerMDA-MB-231 (breast cancer)10-20
AnticancerHepG2 (liver cancer)15-25
AntibacterialC. trachomatis5-15

The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary data suggest that its anticancer activity may involve the modulation of key signaling pathways associated with cell survival and apoptosis. Specifically, it may influence the expression of proteins involved in the cell cycle and apoptosis regulation.

Molecular Modeling Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies indicate that this compound can effectively bind to targets involved in cancer progression and bacterial growth inhibition. This information is crucial for guiding further synthetic modifications aimed at enhancing its potency and selectivity .

Q & A

Q. What are the common synthetic routes for 5-Chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine?

The compound is typically synthesized via cyclization or oxidative ring-closure strategies.

  • Cyclization : Reacting chloroethynylphosphonates with 2-hydrazinylpyridines under basic conditions (e.g., K₂CO₃ in acetonitrile) yields triazolopyridine derivatives. Temperature and substituents influence regioselectivity (e.g., nitro groups trigger Dimroth rearrangements) .
  • Oxidative Ring-Closure : Hydrazine intermediates can undergo oxidation using sodium hypochlorite (NaClO) in ethanol, a green chemistry approach that avoids toxic reagents like Cr(VI) or DDQ .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on multimodal spectroscopy and crystallography :

  • NMR : ¹H/¹³C/³¹P NMR identifies substituent positions and spin-spin interactions (e.g., methylene groups in phosphonates show doublets with ²JHP = 20 Hz) .
  • X-Ray Diffraction : Single-crystal studies resolve the fused triazole-pyridine core and substituent orientations (e.g., CCDC 1876879 for phosphonylated analogs) .

Advanced Research Questions

Q. How do reaction conditions influence product distribution in triazolopyridine synthesis?

Variations in temperature and substrate electronics critically alter outcomes:

  • At 60°C , electron-deficient 2-hydrazinylpyridines (e.g., nitro-substituted) undergo Dimroth rearrangements, converting [1,2,4]triazolo[4,3-a]pyridines to [1,2,4]triazolo[1,5-a]pyridines .
  • Extended reaction times or acidic conditions promote isomerization, necessitating precise kinetic control to isolate intermediates .

Q. What role do substituents play in modulating reactivity and regioselectivity?

  • Electron-Withdrawing Groups (EWGs) : Nitro groups destabilize intermediates, favoring rearrangements or alternative cyclization pathways .
  • Steric Effects : Bulky substituents (e.g., ethyl or aryl groups) at the 3-position hinder electrophilic substitution at C-6, directing functionalization to other sites .

Q. How can green chemistry principles be applied to optimize the synthesis of this compound?

  • Solvent Selection : Ethanol replaces hazardous solvents like DMF, reducing environmental impact .
  • Oxidant Choice : Sodium hypochlorite (NaClO) is preferred over toxic alternatives (e.g., DDQ), achieving yields >70% with minimal waste .

Q. How should researchers address contradictory data in triazolopyridine studies?

Contradictions often arise from uncontrolled variables (e.g., temperature, solvent purity) or substrate-specific reactivity :

  • Case Study : A reaction yielding both [1,2,4]triazolo[4,3-a]pyridine and [1,2,4]triazolo[1,5-a]pyridine isomers (1:1 ratio) under identical conditions highlights the need for real-time monitoring (e.g., in situ ³¹P NMR) to track intermediates .
  • Mitigation : Standardize protocols (e.g., degassed solvents, inert atmospheres) and validate results with independent methods (e.g., HRMS vs. X-ray) .

Q. What computational tools support reaction design for triazolopyridine derivatives?

While not directly applied to this compound, quantum chemical calculations (e.g., DFT) and reaction path searches can predict regioselectivity and transition states. For example, ICReDD’s workflow integrates computational screening with experimental validation to optimize conditions (e.g., solvent, catalyst) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 2
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5-Chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine

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